molecular formula C20H23NO3 B2916562 N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide CAS No. 1421443-22-2

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide

Cat. No.: B2916562
CAS No.: 1421443-22-2
M. Wt: 325.408
InChI Key: XZUQCSHMEVINKC-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chroman ring system and a phenylbutanamide moiety

Mechanism of Action

Target of Action

The primary target of the compound N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide, also known as N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]-2-phenylbutanamide, is the 16 kDa Plasmodium falciparum parasitophorous vacuole membrane protein Pfs16 . This protein plays a crucial role in the life cycle of the malaria parasite, particularly in the formation of male gametes .

Mode of Action

The compound interacts with its target, Pfs16, and stabilizes it in lysates from activated mature gametocytes . This interaction blocks male gamete formation in the malaria parasite life cycle and subsequently prevents the transmission of the parasite to the mosquito .

Biochemical Pathways

The compound affects the biochemical pathways involved in the development and transmission of the malaria parasite. Specifically, it impacts the pathways related to the formation of male gametes and their release into the mosquito vector . The exact biochemical pathways and their downstream effects are still under investigation.

Result of Action

The compound’s action results in the inhibition of male gamete formation in the malaria parasite, thereby blocking the parasite’s transmission to the mosquito . This effect is achieved through the compound’s interaction with and stabilization of the Pfs16 protein .

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the presence of other antimalarial agents and the physiological state of the parasite can affect the compound’s effectiveness Additionally, the compound’s stability could be influenced by factors such as temperature, pH, and the presence of other chemical substances

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide typically involves the reaction of 4-hydroxychroman-4-ylmethylamine with 2-phenylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) may be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxychroman-4-yl)methyl)-sulphonamide: Known for its antimalarial properties.

    N-((4-hydroxychroman-4-yl)methyl)cinnamamide: Used in drug development and material synthesis.

    N-((4-hydroxychroman-4-yl)methyl)furan-2-carboxamide: Versatile in scientific research applications.

Uniqueness

N-((4-hydroxychroman-4-yl)methyl)-2-phenylbutanamide stands out due to its unique combination of a chroman ring and a phenylbutanamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for diverse research applications .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2-phenylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO3/c1-2-16(15-8-4-3-5-9-15)19(22)21-14-20(23)12-13-24-18-11-7-6-10-17(18)20/h3-11,16,23H,2,12-14H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZUQCSHMEVINKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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